An In-Depth Technical Guide to 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Versatile Covalent Probe for Drug Discovery
An In-Depth Technical Guide to 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Versatile Covalent Probe for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, a valuable tool in modern drug discovery. As a Senior Application Scientist, this document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory application.
Introduction: The Rise of Covalent Probes in Drug Discovery
The landscape of drug discovery is increasingly embracing targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their protein target, offering advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders. Within the arsenal of electrophilic "warheads" used in TCIs, the sulfonyl fluoride moiety has emerged as a particularly versatile and valuable functional group.
Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[1] This expanded reactivity profile opens up a larger portion of the proteome for covalent ligand discovery.[2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various binding interactions.[3] The combination of the pyrazole core with a sulfonyl fluoride warhead, as in 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, creates a powerful fragment for use in covalent fragment-based drug discovery (FBDD), a strategy that has proven highly effective in identifying novel starting points for drug development programs.[4][5]
This guide will delve into the specific characteristics of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, providing the foundational knowledge necessary for its synthesis, characterization, and application in research settings.
Chemical Identity and Physicochemical Properties
3-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and a sulfonyl fluoride group at the 4-position.
| Property | Value | Source |
| IUPAC Name | 3-ethyl-1H-pyrazole-4-sulfonyl fluoride | - |
| CAS Number | 2138511-65-4 | [6] |
| Molecular Formula | C₅H₇FN₂O₂S | [6] |
| Molecular Weight | 178.19 g/mol | [6] |
| Predicted Boiling Point | ~250-280 °C at 760 mmHg | Estimated |
| Predicted Melting Point | ~40-60 °C | Estimated |
| Predicted LogP | ~0.5-1.5 | Estimated |
| Predicted pKa | ~7.5-8.5 (NH proton) | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | Inferred from related structures |
Note: Predicted values are estimations based on the chemical structure and data from related compounds and should be confirmed by experimental analysis.
Synthesis and Purification: A Practical Laboratory Approach
Caption: A generalized three-step synthetic workflow for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.
Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole
The precursor, 3-ethyl-1H-pyrazole, can be synthesized via the condensation of a suitable 1,3-dicarbonyl compound with hydrazine, a classic Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
To a solution of 3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 3-ethyl-1H-pyrazole can be purified by flash column chromatography on silica gel.
Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl Chloride
The pyrazole ring is activated towards electrophilic substitution. Sulfonylation at the 4-position can be achieved using chlorosulfonic acid.[2]
Step-by-Step Methodology:
-
In a fume hood, cool a flask containing chloroform to 0 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) to the chloroform with vigorous stirring.
-
Add 3-ethyl-1H-pyrazole (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 3-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1935221-91-2)[8][9] can be used in the next step, often without further purification if it is of sufficient purity.
Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride
The final step is a halogen exchange reaction, converting the sulfonyl chloride to the more stable and often more desirable sulfonyl fluoride.[10][11]
Step-by-Step Methodology:
-
Dissolve the crude 3-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Add an excess of potassium fluoride (e.g., 3.0-5.0 eq). The use of a phase-transfer catalyst like 18-crown-6 can be beneficial.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the conversion by TLC, LC-MS, or ¹⁹F NMR.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following are predicted spectroscopic characteristics based on analogous compounds.[5][12][13][14]
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.0-12.0 ppm (br s, 1H): NH proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.
-
δ ~7.8-8.2 ppm (s, 1H): C5-H proton of the pyrazole ring.
-
δ ~2.8-3.0 ppm (q, J ≈ 7.6 Hz, 2H): -CH₂- group of the ethyl substituent.
-
δ ~1.3-1.5 ppm (t, J ≈ 7.6 Hz, 3H): -CH₃ group of the ethyl substituent.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm: C3 of the pyrazole ring (attached to the ethyl group).
-
δ ~135-140 ppm: C5 of the pyrazole ring.
-
δ ~110-115 ppm: C4 of the pyrazole ring (attached to the sulfonyl fluoride).
-
δ ~20-25 ppm: -CH₂- of the ethyl group.
-
δ ~12-15 ppm: -CH₃ of the ethyl group.
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~+40 to +70 ppm (s): The single fluorine of the sulfonyl fluoride group. The exact chemical shift is sensitive to the electronic environment.[15]
Mass Spectrometry (ESI+):
-
m/z: 179.03 [M+H]⁺, 201.01 [M+Na]⁺.
Reactivity and Applications in Drug Discovery
The utility of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride lies in the reactivity of the sulfonyl fluoride group. This moiety is relatively stable in aqueous media but is susceptible to nucleophilic attack by certain amino acid side chains within a protein binding pocket, leading to the formation of a stable covalent bond.
Caption: Mechanism of covalent protein modification by 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.
Key Applications:
-
Covalent Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and the presence of the reactive sulfonyl fluoride "warhead," this compound is an ideal candidate for FBDD screening campaigns. It can be used to identify proteins with reactive nucleophiles in or near ligand-binding sites, providing valuable starting points for the development of potent and selective inhibitors.[4][5]
-
Chemical Probe Development: 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride can be further elaborated with reporter tags (e.g., alkynes for click chemistry or fluorophores) to create chemical probes for activity-based protein profiling (ABPP). Such probes are instrumental in target identification and validation, allowing for the visualization and identification of proteins that are covalently labeled in complex biological systems.[16]
-
Targeting Atypical Nucleophiles: The ability of sulfonyl fluorides to react with residues beyond cysteine expands the scope of covalent drug design. This is particularly relevant for targets that lack a suitably positioned cysteine but possess other nucleophilic residues like tyrosine or serine in their active sites.[1]
Safety and Handling
As a reactive electrophile, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride and its synthetic intermediates should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][17]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18] Sulfonyl halides can be corrosive and cause severe skin burns and eye damage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Ethyl-1H-pyrazole-4-sulfonyl fluoride represents a confluence of a privileged medicinal chemistry scaffold and a versatile covalent warhead. Its properties make it a valuable tool for researchers engaged in the discovery and development of novel covalent therapeutics. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this compound to probe protein function and identify new avenues for therapeutic intervention.
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